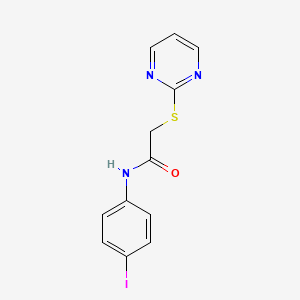
N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide, also known as IPPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the thioacetamide family and has been found to exhibit promising properties in various biological systems.
Mecanismo De Acción
The exact mechanism of action of N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide is not fully understood, but it is believed to exert its effects through the inhibition of various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Additionally, N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has been found to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Additionally, N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide. Another area of research is the investigation of the mechanism of action of N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide, which can provide insights into its therapeutic potential. Additionally, future studies can explore the potential of N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide as a combination therapy with other anticancer agents to improve its efficacy.
Métodos De Síntesis
The synthesis of N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide involves the reaction of 4-iodoaniline with 2-pyrimidinethiol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide. This synthesis method has been reported to yield high purity and good yield of N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has been studied extensively for its potential therapeutic applications in various biological systems. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, ovarian, and lung cancer. N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, N-(4-iodophenyl)-2-(2-pyrimidinylthio)acetamide has been found to have antiviral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGPZNWBOIGDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5053820.png)
![2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5053830.png)
![3-cyclohexyl-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5053839.png)
![N-[2-(4-chlorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5053844.png)
![diethyl [1-methyl-4-(1-piperidinyl)-2-butyn-1-yl]malonate](/img/structure/B5053857.png)
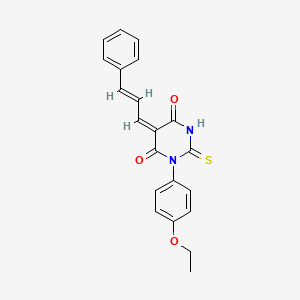
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053860.png)
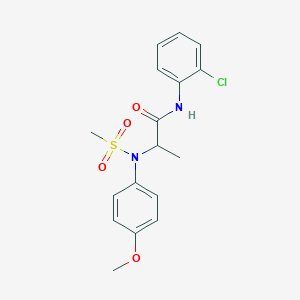
![2-[2-chloro-5-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5053865.png)
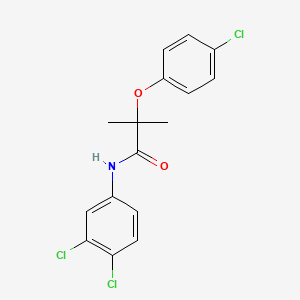
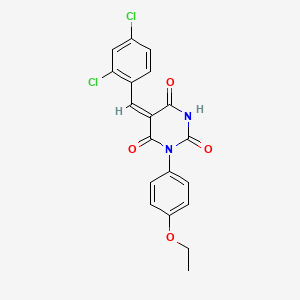
![3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5053885.png)
![4-[4-(2-fluorophenoxy)butyl]morpholine oxalate](/img/structure/B5053898.png)
![N-allyl-N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5053904.png)